5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzoyl group, a phenyl group, and an oxazole ring with a carbonitrile group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human pde3b .
Mode of Action
It’s worth noting that the inhibition of pde3b can lead to increased levels of cyclic amp, a key secondary messenger in cells .
Biochemical Pathways
The inhibition of pde3b and the subsequent increase in cyclic amp can affect multiple pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Result of Action
The increase in cyclic amp levels due to pde3b inhibition can have various effects, including changes in gene expression, cell growth, and apoptosis .
Preparation Methods
The synthesis of 5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the 3,4-dimethoxybenzoyl group. The phenyl group is then attached to the oxazole ring, and finally, the carbonitrile group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
When compared to other similar compounds, 5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
5-(4-piperazin-1-yl)-2-aryloxazoles: These compounds share the oxazole and piperazine moieties but differ in their substituents, leading to variations in their biological activities.
5-(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles: These derivatives have sulfonyl groups, which can significantly alter their chemical reactivity and biological interactions.
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-19-9-8-17(14-20(19)30-2)22(28)26-10-12-27(13-11-26)23-18(15-24)25-21(31-23)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIYTTAEJOHCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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